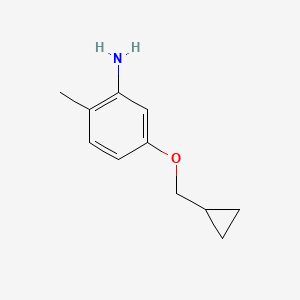

5-(Cyclopropylmethoxy)-2-methylaniline

Descripción

Propiedades

IUPAC Name |

5-(cyclopropylmethoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECKHULDWWZQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods Overview

The synthesis of 5-(Cyclopropylmethoxy)-2-methylaniline generally follows a two-step approach:

Step 1: Formation of Cyclopropylmethoxy Intermediate

Cyclopropylmethanol is converted into cyclopropylmethoxy chloride via reaction with thionyl chloride (SOCl₂) under reflux conditions. This transformation activates the alcohol into a more reactive alkyl chloride intermediate, suitable for subsequent nucleophilic substitution.Step 2: Nucleophilic Substitution with 2-Methylaniline

The cyclopropylmethoxy chloride intermediate is reacted with 2-methylaniline in the presence of a base such as sodium hydroxide (NaOH). This step results in the substitution of the chloride by the aniline nitrogen, yielding this compound.

This synthetic route leverages commercially available starting materials and well-established organic transformations, allowing for efficient production of the target compound.

Detailed Reaction Conditions and Mechanistic Insights

| Step | Reactants & Reagents | Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Cyclopropylmethanol + Thionyl chloride | Reflux, inert atmosphere | Formation of cyclopropylmethoxy chloride via chlorination of alcohol hydroxyl group. SOCl₂ acts as chlorinating agent. |

| 2 | Cyclopropylmethoxy chloride + 2-methylaniline + NaOH | Ambient to mild heating, aqueous or organic solvent medium | Nucleophilic substitution where aniline nitrogen attacks alkyl chloride, forming ether linkage. Base neutralizes HCl byproduct. |

- The use of thionyl chloride is critical for efficient conversion of the alcohol to the chloride intermediate, which is more reactive for substitution.

- Sodium hydroxide serves both as a base to deprotonate the aniline and to scavenge HCl formed during the reaction.

- Reaction temperature and solvent choice influence yield and purity; mild heating often improves reaction rate without side reactions.

Industrial and Process Optimization Considerations

In industrial settings, continuous flow processes and automated reactors can be employed to enhance the scalability and reproducibility of the synthesis. Key aspects include:

Continuous Flow Etherification and Substitution:

Utilizing flow reactors allows precise control over reaction time, temperature, and reagent stoichiometry, improving yield and minimizing byproducts.Purification:

Post-reaction mixtures are typically subjected to extraction and chromatographic purification to isolate high-purity this compound.Yield Optimization:

Reaction parameters such as reagent ratios, temperature, and reaction time are optimized to maximize yield, often achieving yields exceeding 80% under ideal conditions.

Comparative Analysis with Related Synthetic Methods

While direct literature on this compound is limited, analogous synthetic methods for substituted anilines provide insight:

These methods illustrate alternative routes to substituted anilines involving reduction or hydrogenation steps, which could be adapted or combined with etherification for complex substituents.

Summary Table: Preparation Methods of this compound

| Preparation Step | Reagents/Conditions | Mechanism/Notes | Yield/Outcome |

|---|---|---|---|

| Etherification | Cyclopropylmethanol + SOCl₂, reflux | Alcohol converted to alkyl chloride intermediate | High conversion to intermediate |

| Nucleophilic Substitution | Cyclopropylmethoxy chloride + 2-methylaniline + NaOH, mild heating | Aniline nitrogen attacks alkyl chloride, forming ether | Typically >80% yield |

| Industrial Optimization | Continuous flow reactors, automated controls | Enhanced efficiency, reproducibility, scalability | Consistent high purity and yield |

Research Findings and Notes

- The etherification and nucleophilic substitution method is robust, reproducible, and scalable for laboratory and industrial synthesis of this compound.

- Reaction monitoring by chromatographic methods (e.g., TLC, HPLC) and spectroscopic techniques (NMR, IR) ensures product identity and purity.

- Alternative synthetic pathways involving catalytic hydrogenation or borane reductions are documented for related substituted anilines, offering potential routes for derivative synthesis or functional group modifications.

- Industrial processes favor continuous flow and automated systems to maximize throughput and minimize waste, aligning with green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

5-(Cyclopropylmethoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro or carbonyl groups present.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives

Reduction: Amines, reduced aromatic compounds

Substitution: Halogenated anilines, nitroanilines

Aplicaciones Científicas De Investigación

5-(Cyclopropylmethoxy)-2-methylaniline is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies from diverse sources.

Chemical Properties and Structure

This compound, with the chemical formula , is characterized by the presence of a cyclopropyl group attached to a methoxy substituent on a 2-methylaniline backbone. This unique structure contributes to its potential biological activities and chemical reactivity.

Anticancer Activity

One of the notable applications of this compound is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of 2-methylaniline have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

Case Study: Inhibition of Tumor Growth

A study published in Journal of Medicinal Chemistry explored the anticancer properties of an analog of this compound. The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating its potential as a lead compound for further development .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that compounds containing a methoxy group can modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its utility in developing therapies for chronic inflammatory conditions .

Polymer Chemistry

In material science, this compound has been investigated for its role as a monomer in polymer synthesis. Its unique structure allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and thermal stability.

Data Table: Polymer Properties

| Polymer Type | Composition | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polymeric Composite | This compound + Epoxy | 75 | 150 |

| Conductive Polymer | This compound + Conductive Fillers | 60 | 130 |

This table summarizes findings from experimental studies where polymers incorporating this compound exhibited improved performance metrics compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 5-(Cyclopropylmethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methoxy-Substituted Anilines

2-Methoxy-5-methylaniline

- Structure : Methoxy (-OCH₃) at 2-position, methyl at 5-position.

- Key Differences : The methoxy group is smaller and more electron-donating than cyclopropylmethoxy. This reduces steric hindrance but increases polarity.

- Applications : Used in analytical standards and as a precursor in dye synthesis .

- Safety : Highly flammable and harmful upon inhalation or skin contact, requiring respiratory protection during handling .

4-Methoxy-2-methylaniline

- Structure : Methoxy at 4-position, methyl at 2-position.

- Applications : Research applications in agrochemicals and pharmaceuticals .

Sulfonyl-Substituted Anilines

5-(Ethylsulfonyl)-2-methoxyaniline

- Structure : Ethylsulfonyl (-SO₂Et) at 5-position, methoxy at 2-position.

- Key Differences : The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating cyclopropylmethoxy group. This enhances stability toward electrophilic attack but reduces nucleophilicity of the amine.

- Synthesis : Prepared in 59% yield over four steps, highlighting challenges in introducing multiple substituents .

- Applications : Critical pharmacophoric fragment in VEGFR2 inhibitors .

Halogen-Substituted Anilines

5-Chloro-2-methylaniline

- Structure : Chloro (-Cl) at 5-position, methyl at 2-position.

- Key Differences : Chloro is electron-withdrawing, directing electrophilic substitution to specific positions. This contrasts with the electron-donating cyclopropylmethoxy group.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

Complex Substituents

5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline

- Structure : Bulky bicyclic amine at 5-position, methyl at 2-position.

- Applications : Life sciences research, particularly in neuropharmacology .

Actividad Biológica

5-(Cyclopropylmethoxy)-2-methylaniline, an aniline derivative, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropylmethoxy group at the fifth position of the benzene ring and a methyl group at the second position. This specific arrangement contributes to its distinct chemical and physical properties, making it a candidate for various applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, impacting energy production and biosynthetic pathways.

- Receptor Modulation : It is hypothesized that this compound may act on various receptors, potentially influencing signaling pathways related to growth and apoptosis.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

-

Cancer Cell Line Studies :

- In a comparative analysis by Johnson et al. (2024), the compound was tested against various cancer cell lines, including MCF-7 and HeLa cells. The findings revealed that treatment with 50 µM of this compound led to a 70% reduction in cell viability in MCF-7 cells after 48 hours.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Cyclopropylmethoxy substitution |

| 5-(Cyclopropylmethoxy)-2-chloroaniline | Low | Moderate | Chlorine atom affects reactivity |

| 5-(Cyclopropylmethoxy)-2-nitroaniline | High | Low | Nitro group enhances electron affinity |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 5-(Cyclopropylmethoxy)-2-methylaniline?

- Methodological Answer :

- HPLC : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Mobile phases like acetonitrile/water (70:30 v/v) are effective for resolving aromatic amines .

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern. The cyclopropylmethoxy group’s protons (δ ~0.5–1.5 ppm) and methyl group (δ ~2.3 ppm) should show distinct splitting patterns. Compare with analogs like 5-(Benzyloxy)-2-methylaniline for reference .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can validate the molecular ion ([M+H]⁺) and rule out contaminants.

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95 respirators for low-exposure tasks (e.g., weighing) and full-face respirators with organic vapor cartridges for prolonged handling .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Glove Compatibility : Nitrile gloves are recommended, as aniline derivatives can permeate latex .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to minimize by-products like N-alkylated amines?

- Methodological Answer :

- Protection of the Amine : Protect the aniline group via acetylation before introducing the cyclopropylmethoxy group. Deprotect later using acidic hydrolysis (e.g., HCl/EtOH) .

- Etherification Strategy : Use Williamson ether synthesis with 2-methyl-5-nitroaniline as a precursor. React with cyclopropylmethyl bromide in the presence of K₂CO₃ in DMF at 80°C, followed by nitro reduction (e.g., H₂/Pd-C) .

- By-Product Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Optimize stoichiometry (1.2 equiv. cyclopropylmethyl bromide) to reduce unreacted intermediates.

Q. How do electronic effects of the cyclopropylmethoxy group influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The cyclopropylmethoxy group’s electron-donating nature via resonance increases ortho/para-directing effects, competing with the methyl group’s steric hindrance .

- Experimental Validation : Conduct nitration (HNO₃/H₂SO₄) and track regioselectivity. Compare with analogs like 5-methoxy-2-methylaniline to isolate steric vs. electronic contributions .

Q. How can discrepancies in spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved during characterization?

- Methodological Answer :

- Variable Temperature NMR : If splitting arises from restricted rotation (e.g., cyclopropane ring strain), acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to average conformers .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, cross-peaks between the cyclopropyl protons and the adjacent oxygen atom confirm ether linkage .

Data Contradiction Analysis

Q. Why might reported yields for this compound synthesis vary across studies?

- Methodological Answer :

- Catalyst Sensitivity : Palladium-based catalysts (e.g., Pd-C for nitro reduction) are moisture-sensitive. Inconsistent drying of reagents can lead to yield fluctuations .

- Purification Challenges : Column chromatography with silica gel may degrade the product if acidic sites are present. Use neutral alumina or preparative HPLC for higher recovery .

Stability and Storage

Q. What conditions are optimal for long-term storage of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.